BenzenaMine, 2-[(1-Methylethyl)sulfinyl]-
Description
"BenzenaMine, 2-[(1-Methylethyl)sulfinyl]-" is a substituted aromatic amine characterized by a sulfinyl (-S(O)-) group at the ortho position relative to the amine group. This compound exhibits chirality due to the sulfur atom in the sulfinyl group, which can lead to stereoisomerism.
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
2-propan-2-ylsulfinylaniline |
InChI |
InChI=1S/C9H13NOS/c1-7(2)12(11)9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 |
InChI Key |
PMLPVNJKQPSWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- typically involves the sulfoxidation of benzenamine derivatives. One common method includes the reaction of benzenamine with isopropyl sulfoxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, at elevated temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenamine derivatives, depending on the nucleophile used.
Scientific Research Applications
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- involves its interaction with molecular targets, such as enzymes or receptors. The sulfinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of the target. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparison with Similar Compounds
Structural Analogues
2-Isopropylaniline (Benzenamine, 2-(1-methylethyl)-)
- CAS No.: 643-28-7
- Formula : C₉H₁₃N
- Molecular Weight : 135.206 g/mol
- Key Differences : Lacks the sulfinyl group; the isopropyl substituent is directly attached to the benzene ring.
- Properties : Lower polarity compared to the sulfinyl derivative, impacting solubility and reactivity. Basic amine properties dominate its chemical behavior .
Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-
- CAS No.: 38758-15-5
- Formula : C₁₀H₁₄N₂O₄S
- Molecular Weight : 270.30 g/mol
- Key Differences : Contains a sulfonamide (-SO₂NH-) group instead of a sulfinyl group. The sulfonyl group is more oxidized, increasing electron-withdrawing effects and acidity .
Benzenamine, 2-(1-methylethyl)-N-2-propenyl-
- Synonyms: N-Allyl-2-isopropylaniline
- Key Differences: Features an allyl (-CH₂CH=CH₂) group attached to the amine nitrogen, altering steric and electronic properties.
Functional Group Impact
| Compound | Functional Group | Oxidation State | Polarity | Chirality |
|---|---|---|---|---|
| 2-[(1-Methylethyl)sulfinyl]benzenamine | Sulfinyl (-S(O)-) | +4 | High | Yes |
| 2-Isopropylaniline | Isopropyl (-CH(CH₃)₂) | N/A | Moderate | No |
| Benzoic acid sulfonamide derivative | Sulfonamide (-SO₂NH-) | +6 | Very High | No |
- Sulfonyl Group : Higher oxidation state increases stability and acidity, making it suitable for covalent binding in drug design .
Research Findings
- Imine Bond Comparison : The C=N bond length in sulfinyl-containing imines (e.g., 1.292 Å) is comparable to analogs like (S)-(+)-N-(1-phenylethyl) salicylideneamine (1.264 Å), suggesting similar electronic environments .
- Synthesis Challenges : Sulfinyl groups are typically introduced via controlled oxidation of thioethers or via nucleophilic substitution, requiring precise conditions to avoid over-oxidation to sulfones .
Biological Activity
BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- is an organic compound with significant potential in biological applications. Its unique structure, characterized by a sulfinyl group attached to a benzenamine framework, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity through detailed research findings, data tables, and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H13NOS
- Molecular Weight : 173.27 g/mol
- IUPAC Name : 2-[(1-Methylethyl)sulfinyl]aniline
The presence of the sulfinyl group enhances the reactivity of BenzenaMine compared to simpler anilines, potentially leading to increased biological activity.
The biological activity of BenzenaMine is attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfinyl group can form hydrogen bonds and other interactions with active sites, which may lead to either inhibition or activation of the target proteins. The specific pathways involved depend on the biological context and the nature of the target molecule.
Antimicrobial Activity
Research indicates that BenzenaMine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that BenzenaMine could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Anticancer Properties
BenzenaMine has also been investigated for its anticancer potential. Several studies have reported its ability to induce apoptosis in cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 25 µM
- MCF-7: 30 µM
- A549: 20 µM
The compound appears to exert its effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of BenzenaMine against clinical isolates of Staphylococcus aureus. The results showed that BenzenaMine not only inhibited bacterial growth but also demonstrated a synergistic effect when combined with conventional antibiotics like penicillin. This suggests potential applications in combination therapies to enhance effectiveness against resistant bacteria.
Case Study 2: Cancer Cell Apoptosis
In another study focused on its anticancer properties, BenzenaMine was tested on MCF-7 cells. Treatment with the compound resulted in significant cell death, which was associated with increased levels of reactive oxygen species (ROS) and activation of caspase pathways. These findings indicate that BenzenaMine may induce oxidative stress as a mechanism for its anticancer effects.
Comparative Analysis with Similar Compounds
BenzenaMine can be compared with similar compounds to highlight its unique properties:
| Compound | Functional Group | Biological Activity |
|---|---|---|
| Benzeneamine, 2-[(1-Methylethyl)sulfonyl]- | Sulfonyl | Moderate antimicrobial activity |
| Benzeneamine, 2-[(1-Methylethyl)sulfanyl]- | Sulfanyl | Lower reactivity and activity |
| BenzenaMine, 2-[(1-Methylethyl)sulfinyl]- | Sulfinyl | Enhanced antimicrobial and anticancer |
The sulfinyl substitution in BenzenaMine enhances both its reactivity and biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
